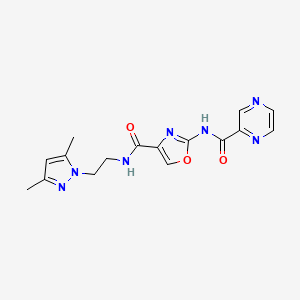![molecular formula C13H27N3O4 B2407160 tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate CAS No. 149876-86-8](/img/structure/B2407160.png)
tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
Descripción general
Descripción
Tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C13H27N3O4 . It is also known as di-tert-butyl (2-aminopropane-1,3-diyl)dicarbamate . This compound is used in various organic syntheses .
Synthesis Analysis
The synthesis of this compound involves several steps. The initial deprotonation of the [(tert-butoxy)carbonyl]amino (BocNH) group is followed by O-bridge opening, an acid–base equilibrium, and finally an alkoxyaluminate elimination . The compound can be obtained in a yield of 72.13% .Molecular Structure Analysis
The molecular weight of this compound is 289.37 g/mol . Its InChI code is 1S/C13H27N3O4/c1-12(2,3)19-10(17)15-7-9(14)8-16-11(18)20-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)(H,16,18) .Chemical Reactions Analysis
The formation of 3-aminotropones from this compound involves an initial deprotonation of the [(tert-butoxy)carbonyl]amino (BocNH) group, followed by O-bridge opening, an acid–base equilibrium, and finally an alkoxyaluminate elimination .Physical And Chemical Properties Analysis
This compound is a powder that has a melting point of 90-91°C . It has a molecular weight of 289.37 g/mol . The compound has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has 3 hydrogen bond donor counts and 5 hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
Synthesis and Modification
- The synthesis of complex polyamides with various protecting groups, including (tert-butoxy)carbonyl (Boc), illustrates the versatility of tert-butyl carbamates in organic synthesis (Pak & Hesse, 1998).
- tert-Butyl carbamates are used in chemoselective transformations of amino protecting groups, showcasing their role in creating N-ester type compounds (Sakaitani & Ohfune, 1990).
- They are crucial in asymmetric Mannich reactions for synthesizing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
- Utilized in glycosylative transcarbamylation, tert-butyl carbamates help in forming anomeric sugar carbamates and unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Catalysis and Reactions
- These compounds are efficient in N-tert-butoxycarbonylation of amines, contributing to the formation of various N-tert-butyl-carbamates (Chankeshwara & Chakraborti, 2006).
- They aid in metalation reactions between nitrogen and silicon, demonstrating versatility in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Synthesis of Specific Compounds
- tert-Butyl carbamates are used in synthesizing specific compounds, like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, contributing to the study of hydrogen and halogen bonds (Baillargeon et al., 2017).
- Involved in the preparation of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in synthesizing biologically active compounds (Zhao et al., 2017).
Safety and Hazards
The safety information for tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate indicates that it has some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .
Propiedades
IUPAC Name |
tert-butyl N-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O4/c1-12(2,3)19-10(17)15-7-9(14)8-16-11(18)20-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFEFFJTQKDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149876-86-8 | |
| Record name | tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


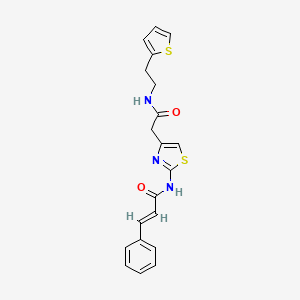
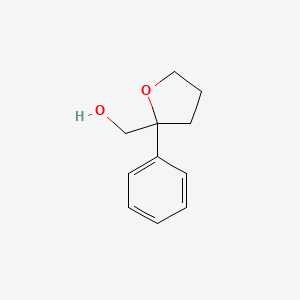
![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)
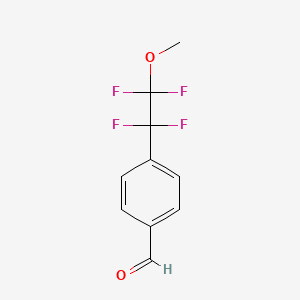
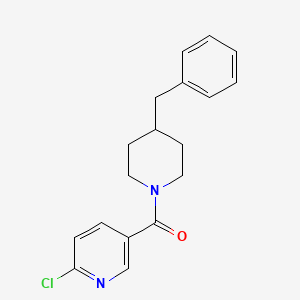


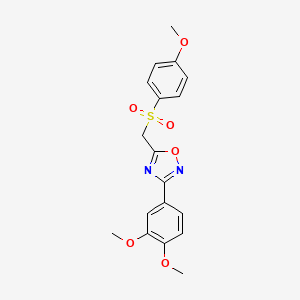

![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
